![molecular formula C19H27N3O3S2 B2487082 N'-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415631-67-1](/img/structure/B2487082.png)
N'-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including a methylsulfanyl group, a thiomorpholine ring, and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.
Cyclization: Formation of the thiomorpholine ring through cyclization reactions involving appropriate precursors.
Functional Group Interconversion: Conversion of intermediate compounds to the final product by introducing the oxane ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Exploration of its properties for the development of new materials with unique characteristics.
Mécanisme D'action
The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide .
- **[2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone .
Uniqueness
N’-[2-(methylsulfanyl)phenyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-26-16-5-3-2-4-15(16)21-18(24)17(23)20-14-19(6-10-25-11-7-19)22-8-12-27-13-9-22/h2-5H,6-14H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEHASYPDOJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)

![5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2487003.png)
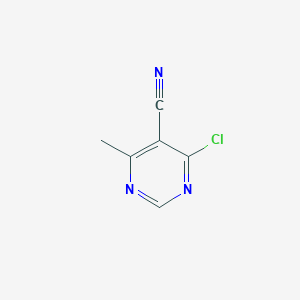
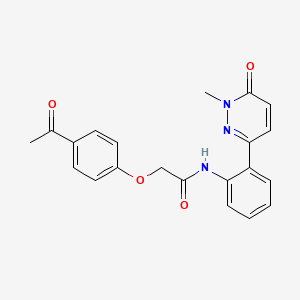
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2487008.png)
![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)
![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
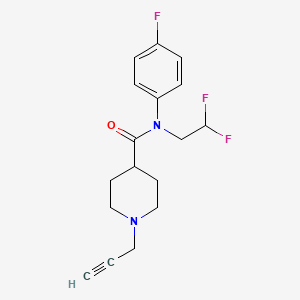
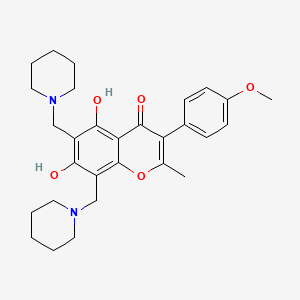
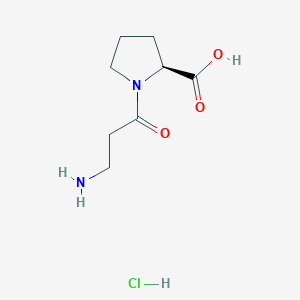
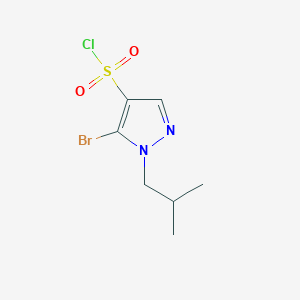
![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
